2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
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Overview
Description
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound with the molecular formula C11H20N4 It features a cyclopentyl group, a methyl group, and a 1,2,4-triazole ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the cyclopentyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent alkylation reactions introduce the cyclopentyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Cyclopentylamine: Contains the cyclopentyl group but lacks the triazole ring.
Methylamine: Contains the methyl group but lacks the cyclopentyl and triazole components.
Uniqueness
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to the combination of the cyclopentyl, methyl, and triazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H20N4/c1-11(2,12)10-13-9(14-15(10)3)8-6-4-5-7-8/h8H,4-7,12H2,1-3H3 |
InChI Key |
LZIGXQZTMNZNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NN1C)C2CCCC2)N |
Origin of Product |
United States |
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